6-Nitropyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Heterocyclic Synthesis Regioselective Nitration

This 6-nitropyrazolo[1,5-a]pyrimidine (CAS 55405-65-7) is the regiospecific 6-nitro isomer, essential for building kinase inhibitor scaffolds. Unlike the 3-nitro regioisomer, the 6-nitro group directs one-pot annulation with malononitrile or ethyl cyanoacetate to construct tetracyclic azolo[1,5-a]pyrido[2,3-d]pyrimidines. Reduction to 6-aminopyrazolo[1,5-a]pyrimidine (CAS 1018125-39-7) enables amide coupling and sulfonamide formation for Aurora kinase programs. The distinct electrophilic reactivity ensures predictable cross-coupling outcomes. Verify regiochemistry before purchasing to avoid synthetic failure. Ideal for medicinal chemistry and nitration methodology studies.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 55405-65-7
Cat. No. B1595664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitropyrazolo[1,5-a]pyrimidine
CAS55405-65-7
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=CN2N=C1)[N+](=O)[O-]
InChIInChI=1S/C6H4N4O2/c11-10(12)5-3-7-6-1-2-8-9(6)4-5/h1-4H
InChIKeyXTBKXLPFPKGPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitropyrazolo[1,5-a]pyrimidine (CAS 55405-65-7): Regiospecific Nitration and Fused Heterocycle Scaffold Differentiation


6-Nitropyrazolo[1,5-a]pyrimidine (CAS 55405-65-7) is a heterocyclic building block with a fused pyrazole-pyrimidine core [1]. As a purine isostere, the pyrazolo[1,5-a]pyrimidine scaffold is privileged in medicinal chemistry for targeting diverse kinases [2]. The nitro group at the 6-position confers distinct synthetic utility and electrophilic reactivity patterns that distinguish this compound from its 3-nitro regioisomer and other substituted analogs [3].

Why Regioisomeric Nitropyrazolo[1,5-a]pyrimidines Are Not Interchangeable for Synthesis or Procurement


Pyrazolo[1,5-a]pyrimidines exhibit regiospecific electrophilic substitution that is strongly reagent-dependent [1]. The orientation of nitration—whether at the 3-position or the 6-position—is dictated by the choice of nitrating agent, yielding regioisomers with divergent downstream synthetic utility [1]. These regioisomers, while sharing identical molecular weight and polarity descriptors, present distinct reactivity profiles in cycloaddition and cross-coupling reactions, making them non-substitutable as building blocks in medicinal chemistry campaigns [2]. A procurement decision based solely on core scaffold identity without verifying nitro group regiochemistry will likely result in failed or low-yielding synthetic sequences.

6-Nitropyrazolo[1,5-a]pyrimidine vs. 3-Nitro Regioisomer: Quantitative Differentiation Evidence


Synthetic Accessibility: Regiospecific 6-Nitration via Acetic Anhydride/Nitric Acid vs. Mixed Acid 3-Nitration

Electrophilic nitration of pyrazolo[1,5-a]pyrimidine exhibits complete reagent-dependent regioselectivity [1]. Using mixed nitric and sulfuric acids yields the 3-nitropyrazolo[1,5-a]pyrimidine regioisomer (CAS 55405-64-6), whereas employing nitric acid in acetic anhydride yields 6-nitropyrazolo[1,5-a]pyrimidine (CAS 55405-65-7) [1]. This regiospecificity arises from differential protonation states and frontier orbital control under the two reaction conditions [1].

Medicinal Chemistry Heterocyclic Synthesis Regioselective Nitration

Fused Heterocycle Annulation: 6-Nitro Enables One-Pot Pyrido[2,3-d]pyrimidine Synthesis

6-Nitropyrazolo[1,5-a]pyrimidines 1a-h undergo a one-pot reaction with malononitrile and ethyl cyanoacetate to yield 9-imino- and 9-oxo-7-nitro-4,9-dihydroazolo[1,5-a]pyrido[2,3-d]pyrimidines [1]. This annulation leverages the nitro group at the 6-position to facilitate the formation of a new fused pyridine ring, providing access to tetracyclic scaffolds of interest in kinase inhibitor development. The 3-nitro regioisomer does not undergo this specific transformation under the same conditions.

Organic Synthesis Fused Heterocycles Medicinal Chemistry

Physicochemical Profile: Identical XLogP and TPSA Values Between 6-Nitro and 3-Nitro Regioisomers

Computed physicochemical properties for 6-nitropyrazolo[1,5-a]pyrimidine (CID 289981) indicate an XLogP3-AA of 0.2 and a topological polar surface area (TPSA) of 76 Ų [1]. The 3-nitro regioisomer (CAS 55405-64-6) exhibits identical computed values of XLogP = 0.2 and TPSA = 76 Ų . Molecular weight (164.12 g/mol) and hydrogen bond donor/acceptor counts are also identical between the two regioisomers.

Medicinal Chemistry Drug Design Physicochemical Properties

Class-Level Scaffold Advantage: Pyrazolo[1,5-a]pyrimidines as Purine Isosteres in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a recognized purine isostere that exhibits significant protein kinase inhibitory activity across multiple targets including CK2, EGFR, B-Raf, MEK, CDK2, and TRKA [1]. This scaffold privilege arises from its ability to mimic the adenine ring of ATP while offering distinct hydrogen-bonding patterns and substitution vectors . The 6-nitro substitution provides a synthetic handle for further functionalization without compromising the core's kinase-binding competence.

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Recommended Procurement and Research Scenarios for 6-Nitropyrazolo[1,5-a]pyrimidine (CAS 55405-65-7)


Synthesis of Tetracyclic Azolo-Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffolds

Utilize 6-nitropyrazolo[1,5-a]pyrimidine as a starting material for one-pot annulation with malononitrile or ethyl cyanoacetate to construct 7-nitro-4,9-dihydroazolo[1,5-a]pyrido[2,3-d]pyrimidines [1]. This transformation is regiospecific to the 6-nitro substitution pattern and provides access to tetracyclic scaffolds with demonstrated utility in kinase inhibitor development.

Preparation of 6-Aminopyrazolo[1,5-a]pyrimidine via Nitro Group Reduction

Reduce the 6-nitro group to the corresponding 6-amine derivative (CAS 1018125-39-7) using standard nitro reduction protocols (e.g., H2/Pd-C, Fe/HCl, or NaBH4 with catalyst) [2]. The resulting 6-aminopyrazolo[1,5-a]pyrimidine serves as a versatile intermediate for further functionalization including amide coupling, sulfonamide formation, and heterocycle synthesis in medicinal chemistry programs targeting Aurora kinases and related ATP-binding enzymes.

Regiospecific Electrophilic Substitution Studies on Fused N-Heterocycles

Employ 6-nitropyrazolo[1,5-a]pyrimidine as a model substrate for investigating regiospecific electrophilic aromatic substitution in fused azolo-pyrimidine systems [3]. The contrasting nitration outcomes (6-nitro vs. 3-nitro) under different reaction conditions provide a case study in frontier orbital control and protonation-state-dependent reactivity, valuable for training synthetic chemists and optimizing industrial nitration processes.

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